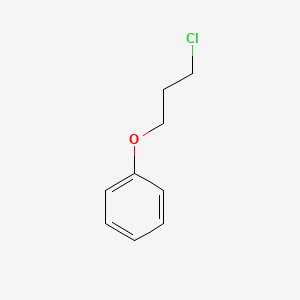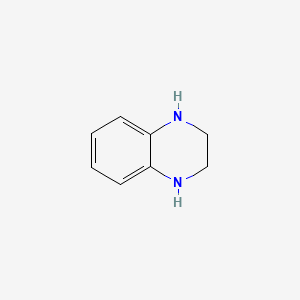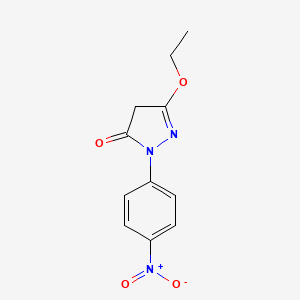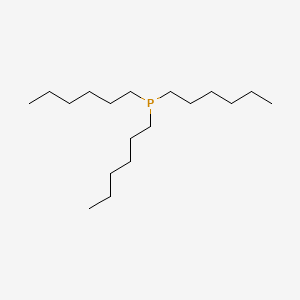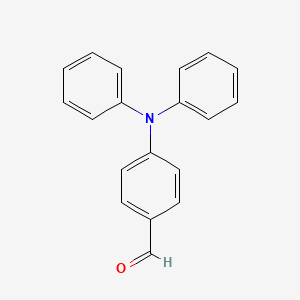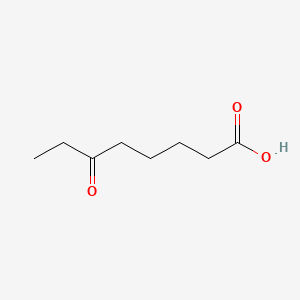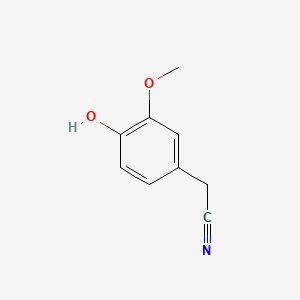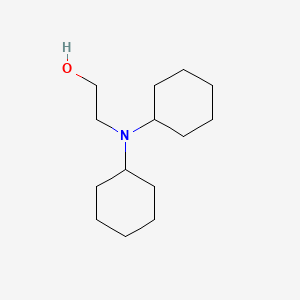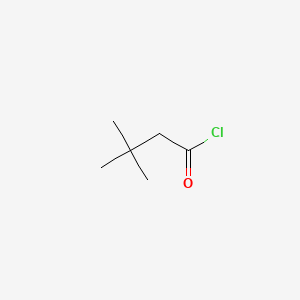
4-Fluorophenethyl alcohol
概要
説明
4-フルオロフェネチルアルコールは、2-(4-フルオロフェニル)エタノールとしても知られており、化学式C8H9FOの有機化合物です。これは、ベンゼン環に結合したフッ素原子と、エチル鎖に結合したヒドロキシル基の存在を特徴としています。 この化合物は無色の液体であり、医薬品や農薬の合成における構成要素として一般的に使用されます .
科学的研究の応用
4-Fluorophenethyl alcohol has a wide range of applications in scientific research:
Safety and Hazards
4-Fluorophenethyl alcohol is a combustible liquid . It causes serious eye irritation and skin irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water . If swallowed, do not induce vomiting and consult a physician immediately . It should be stored in a well-ventilated place and kept away from heat, sparks, and open flames .
作用機序
4-フルオロフェネチルアルコールの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酸化還元反応に関与する酵素の基質として作用し、さまざまな代謝産物の形成につながります。 さらに、その抗菌特性は、微生物の細胞膜を破壊する能力に起因し、細胞溶解と死につながります .
類似の化合物:
- 4-フルオロベンジルアルコール
- 4-メトキシフェネチルアルコール
- 4-メチルベンジルアルコール
- 1-フェニルエタノール
比較: 4-フルオロフェネチルアルコールは、フッ素原子とヒドロキシル基の両方が存在するため、独特です。これにより、明確な化学特性が与えられます。4-フルオロベンジルアルコールと比較して、4-フルオロフェネチルアルコールには追加のエチル鎖があり、合成用途でより汎用性があります。 同様に、フッ素原子の存在は、ベンゼン環に異なる置換基を持つ4-メトキシフェネチルアルコールおよび4-メチルベンジルアルコールと区別します .
生化学分析
Biochemical Properties
4-Fluorophenethyl alcohol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used to prepare 1-fluoro-4-(2-iodoethyl)benzene . The compound’s interactions with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase are crucial for its metabolic processing. These interactions typically involve the oxidation of the hydroxyl group to form corresponding aldehydes or acids .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties suggest that it can disrupt bacterial cell membranes and interfere with essential cellular functions . Additionally, its antifungal properties indicate potential interactions with fungal cell walls and membranes, leading to altered cellular metabolism and growth inhibition .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, its interaction with alcohol dehydrogenase can inhibit the enzyme’s activity, leading to the accumulation of intermediate metabolites . These binding interactions can also result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is stable at room temperature in closed containers under normal storage and handling conditions . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial and antifungal activity . At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney tissues . Threshold effects observed in these studies highlight the importance of dosage optimization for safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its oxidation and subsequent conversion to aldehydes or acids . These metabolic processes can affect the levels of various metabolites and influence metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, its interactions with mitochondrial enzymes can influence mitochondrial function and energy metabolism .
準備方法
合成経路と反応条件: 4-フルオロフェネチルアルコールは、さまざまな方法で合成することができます。一般的な方法の1つは、メタノール中でナトリウムボロハイドライド(NaBH4)を使用して、4-フルオロフェニルアセトアルデヒドを還元することです。 反応は通常室温で行われ、4-フルオロフェネチルアルコールを主生成物として得ます .
工業的生産方法: 工業現場では、4-フルオロフェネチルアルコールは、4-フルオロフェニル酢酸の触媒的加水素化によって製造できます。このプロセスは、高圧および高温条件下でパラジウム触媒を使用することを伴います。 得られた生成物は、その後、蒸留によって精製され、高純度の4-フルオロフェネチルアルコールが得られます .
化学反応の分析
反応の種類: 4-フルオロフェネチルアルコールは、酸化、還元、および置換反応を含むさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を使用して酸化すると、4-フルオロフェネチルアルコールは4-フルオロフェニル酢酸に変換できます.
形成される主要な生成物:
- 酸化:4-フルオロフェニル酢酸
- 還元:4-フルオロフェニルエタン
- 置換:置換フェネチルアルコール誘導体
4. 科学研究への応用
4-フルオロフェネチルアルコールは、科学研究において幅広い用途を持っています。
類似化合物との比較
- 4-Fluorobenzyl alcohol
- 4-Methoxyphenethyl alcohol
- 4-Methylbenzyl alcohol
- 1-Phenylethanol
Comparison: 4-Fluorophenethyl alcohol is unique due to the presence of both a fluorine atom and a hydroxyl group, which impart distinct chemical properties. Compared to 4-fluorobenzyl alcohol, this compound has an additional ethyl chain, making it more versatile in synthetic applications. Similarly, the presence of the fluorine atom distinguishes it from 4-methoxyphenethyl alcohol and 4-methylbenzyl alcohol, which have different substituents on the benzene ring .
特性
IUPAC Name |
2-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVGXCUHWKQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226812 | |
| Record name | 4-Fluorophenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7589-27-7 | |
| Record name | 4-Fluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7589-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007589277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorophenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorophenethylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LO8D3EB0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Fluorophenethyl alcohol used as an internal standard in analytical chemistry?
A1: this compound is utilized as an internal standard in analytical techniques like gas chromatography, as demonstrated in the analysis of 2-Phenyl-2-propanol in urine samples. [] Internal standards are crucial for accurate quantification in analytical chemistry. They are added to samples, calibration standards, and quality control samples at a known concentration. By comparing the signal response of the analyte to the internal standard, variations during sample preparation and analysis can be corrected, leading to more reliable results.
Q2: What is the role of this compound in studying protein structure and function?
A2: this compound was employed in a study investigating the binding properties of a mutated T4 lysozyme cavity (L99A/M102Q). [] While the abstract doesn't provide specific details, the study likely explores how this compound interacts with the modified binding cavity of the lysozyme. This interaction can provide insights into the structure-activity relationship of the lysozyme mutant, helping researchers understand the impact of mutations on ligand binding and potentially protein function.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1293662.png)



